molecular formula C32H48O9 B1683999 Oleandrin CAS No. 465-16-7

Oleandrin

Cat. No.: B1683999
CAS No.: 465-16-7
M. Wt: 576.7 g/mol
InChI Key: JLPDBLFIVFSOCC-XYXFTTADSA-N
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Description

Oleandrin is a highly lipid-soluble cardiac glycoside isolated from the plant Nerium oleander, commonly known as oleander. This compound is known for its potent pharmacological properties and significant toxicity. This compound has been traditionally used in herbal medicine for treating various ailments, although its clinical use is limited due to its narrow therapeutic window and potential for severe toxicity .

Mechanism of Action

Target of Action

Oleandrin, a highly lipid-soluble cardiac glycoside, primarily targets the Na+/K±ATPase pump (NKP) . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes . Additionally, this compound has been found to interact with other targets such as Matrix metalloproteinase-9 , 72 kDa type IV collagenase , Apoptosis regulator Bcl-2 , Beta-nerve growth factor , Caspase-3 , Caspase-8 , Ephrin type-B receptor 2 , Interleukin-8 , Nuclear factor kappa-light-chain-enhancer of activated B cells , Pro-epidermal growth factor , and Serine/threonine-protein kinase mTOR .

Mode of Action

This compound exerts its effects by inhibiting the Na+/K±ATPase pump . This inhibition disrupts the concentration gradient of K+ and Na+ ions in neurons, which can inhibit nerve cells in the heart from firing and eventually stop the heart . In addition to its effects on the heart, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce endoplasmic reticulum (ER) stress-associated, caspase-independent immunogenic cell death (ICD) mainly through the PERK/elF2α/ATF4/CHOP pathway . This pathway is involved in the unfolded protein response, which is activated in response to ER stress. Activation of this pathway can lead to apoptosis, a form of programmed cell death .

Pharmacokinetics

Due to its high lipid solubility, it is believed to have good absorption and distribution characteristics . Its metabolism and excretion are less well understood, but it is thought to undergo enterohepatic circulation . The narrow therapeutic window and various toxicities of this compound, especially cardiotoxicity, have significantly hindered its clinical application .

Result of Action

The primary result of this compound’s action is the induction of apoptosis, particularly in cancer cells . This is achieved through the disruption of ion gradients, induction of ER stress, and activation of apoptosis pathways . In addition to apoptosis, this compound also triggers immunogenic cell death, leading to the exposure of calreticulin (CRT) on the cell surface and the release of high-mobility group protein B1 (HMGB1), heat shock protein 70/90 (HSP70/90), and adenosine triphosphate (ATP). This enhances the maturation and activation of dendritic cells (DCs), which subsequently enhances CD8+ T cell cytotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of certain ions can affect the stability and efficacy of this compound . Furthermore, the physiological and pathological state of the individual, such as the presence of disease or the individual’s metabolic state, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Oleandrin interacts with various enzymes and proteins in biochemical reactions. It is the major toxic and pharmacologically-active constituent in all parts of the Nerium oleander plant .

Cellular Effects

This compound has extensive anti-cancer and novel anti-viral effects . It has a narrow therapeutic window and exhibits various toxicities, especially typical cardiotoxicity, which is often fatal .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. There are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleandrin is primarily extracted from the leaves and other parts of the Nerium oleander plant. The extraction process involves several steps, including solvent extraction, purification, and crystallization. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and quantify this compound from plant extracts .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated oleander plants. The process includes harvesting the plant material, drying, and solvent extraction. The crude extract is then subjected to purification processes such as column chromatography to isolate this compound. The final product is obtained in the form of a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions: Oleandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research, despite its associated risks.

Properties

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPDBLFIVFSOCC-XYXFTTADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Colorless odorless solid; [IARC]
Record name Oleandrin
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Solubility

Practically insoluble in water, Soluble in alcohol, chloroform
Record name Oleandrin
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Mechanism of Action

Agents that can suppress the activation of nuclear factor-kappaB (NF-kappaB) and activator protein-1 (AP-1) may be able to block tumorigenesis and inflammation. Oleandrin, a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander, is a candidate NF-kappaB and AP-1 modulator. We investigated the effect of oleandrin on NF-kappaB activation induced by inflammatory agents. Oleandrin blocked tumor necrosis factor (TNF)-induced activation of NF-kappaB in a concentration- and time-dependent manner. This effect was mediated through inhibition of phosphorylation and degradation of IkappaBalpha, an inhibitor of NF-kappaB. A proprietary hot water extract of oleander (Anvirzel) also blocked TNF-induced NF-kappaB activation; subsequent fractionation of the extract revealed that this activity was attributable to oleandrin. The effects of oleandrin were not cell type specific, because it blocked TNF-induced NF-kappaB activation in a variety of cells. NF-kappaB-dependent reporter gene transcription activated by TNF was also suppressed by oleandrin. The TNF-induced NF-kappaB activation cascade involving TNF receptor 1/TNF receptor-associated death domain/TNF receptor-associated factor 2/NF-kappaB-inducing kinase/IkappaBalpha kinase was interrupted at the TNF receptor-associated factor 2 and NF-kappaB-inducing kinase sites by oleandrin, thus suppressing NF-kappaB reporter gene expression. Oleandrin blocked NF-kappaB activation induced by phorbol ester and lipopolysaccharide. Oleandrin also blocked AP-1 activation induced by TNF and other agents and inhibited the TNF-induced activation of c-Jun NH2-terminal kinase. Overall, our results indicate that oleandrin inhibits activation of NF-kappaB and AP-1 and their associated kinases. This may provide a molecular basis for the ability of oleandrin to suppress inflammation and perhaps tumorigenesis., Cardiac glycosides are very effective to kill human cells, but not murine cells. In this report, we describe the comparative molecular mechanism of oleandrin, a cardiac glycoside action in human and murine cells. Treatment with oleandrin facilitated nuclear translocation of FKHR in human, but not murine cells by dephosphorylating Akt. It activated MAPK and JNK in human, but not in murine cells and also induced expression of FasL leads to apoptosis in human cells as detected by assaying caspases activation, PARP cleavage, nuclear fragmentation, and annexin staining. Oleandrin interacted with human plasma membrane as evaluated by HPLC, altered its fluidity as detected by DPH binding, inhibited Na+/K+-ATPase activity, and increased intracellular free Ca2+ level followed by calcineurin activity only in human, but not in murine cells. Results suggest that human plasma membrane might be different than murine, which interact with oleandrin that disturb Na+/K+-ATPase pump resulting in the calcification followed by induction of Ca2+-dependent cellular responses such as apoptosis.
Record name Oleandrin
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Color/Form

Crystals from ethanol, Crystals from dilute methanol

CAS No.

465-16-7, 1315607-79-4
Record name Oleandrin
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Record name Oleandrin
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Record name OLEANDRIN
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Melting Point

250 °C
Record name Oleandrin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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